Methyl 2-amino-4-isopropylbenzoate
Description
Methyl 2-amino-4-isopropylbenzoate is an aromatic methyl ester characterized by a benzoate backbone substituted with an amino group (-NH₂) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 4-position. This compound belongs to a broader class of methyl esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and natural product synthesis.
Properties
IUPAC Name |
methyl 2-amino-4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBIIKFGFJMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648120 | |
| Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204850-17-9 | |
| Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 4-isopropylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol (methyl 2-amino-4-isopropylbenzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogen).
Scientific Research Applications
Methyl 2-amino-4-isopropylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-isopropylbenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may interact with receptors or enzymes involved in metabolic pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
The following analysis compares Methyl 2-amino-4-isopropylbenzoate with structurally related methyl esters, focusing on substituent effects, spectroscopic properties, and chromatographic behavior.
Structural and Functional Group Comparisons
Key Observations :
- The amino and isopropyl groups in this compound introduce distinct electronic and steric effects compared to hydroxyl or hydrocarbon substituents in other esters. This likely enhances its solubility in polar solvents and influences its reactivity in substitution reactions.
- Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), the aromatic backbone of this compound may confer stability under acidic or oxidative conditions .
Spectroscopic Properties
NMR Analysis:
- Methyl shikimate: ¹H NMR shows peaks for hydroxyl protons (δ 3.5–5.0 ppm) and cyclohexene protons (δ 5.5–6.0 ppm) . In contrast, this compound would exhibit signals for the amino group (δ 1.5–3.0 ppm, depending on exchange) and isopropyl methyl groups (δ 1.0–1.5 ppm).
- Aromatic vs. Diterpenoid Esters: The benzoate aromatic protons (δ 6.5–8.0 ppm) would differ significantly from the aliphatic protons of diterpenoid esters (e.g., δ 0.5–2.5 ppm for methyl groups in sandaracopimaric acid methyl ester) .
FTIR and HPLC:
- Methyl shikimate shows FTIR peaks for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups . This compound would display additional N-H stretches (3300–3500 cm⁻¹) and altered carbonyl absorption due to resonance with the amino group.
- HPLC retention times would vary: Methyl shikimate elutes as "Peak A" in Figure 5D , whereas the aromatic and polar nature of this compound might result in longer retention under reverse-phase conditions.
Gas Chromatography (GC):
- Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are identified via GC-MS based on their fragmentation patterns and retention indices . This compound, being less volatile due to its aromaticity, might require derivatization for GC analysis.
Crystallographic and Computational Tools
Such tools are critical for confirming substituent positions and intermolecular interactions.
Biological Activity
Methyl 2-amino-4-isopropylbenzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H17NO2. Its structure includes an amino group, an isopropyl group, and an ester functional group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. It was observed to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
3. Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, leading to altered enzyme activity.
- Receptor Modulation : The compound may bind to certain receptors involved in cell signaling pathways, influencing cellular responses.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity in Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| HT-29 (Colon) | 15.3 | |
| HeLa (Cervical) | 12.8 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use as a natural preservative in food and pharmaceutical applications.
Case Study 2: Cancer Cell Apoptosis
In a laboratory experiment, this compound was tested on MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This finding suggests its potential role in targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
